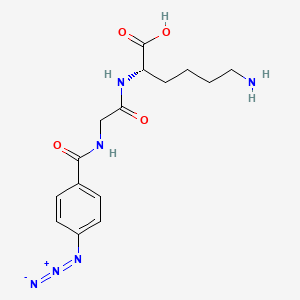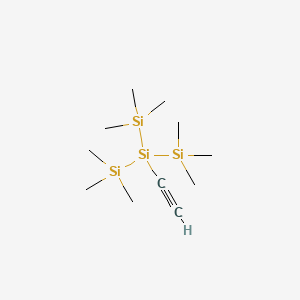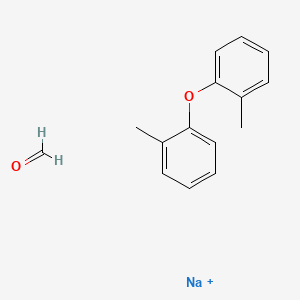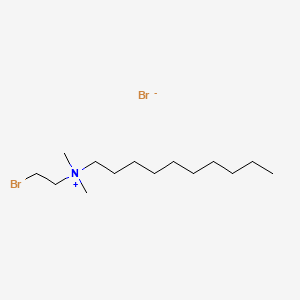
Ammonium, (2-bromoethyl)decyldimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a decyldimethylammonium moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-bromoethyl)decyldimethyl-, bromide typically involves the reaction of decyldimethylamine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-bromoethyl)decyldimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
Substitution: Products include various substituted ammonium compounds.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-bromoethyl)decyldimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and as a disinfectant.
Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.
Industry: Used in the formulation of cleaning agents and disinfectants.
Wirkmechanismus
The compound exerts its effects primarily through the disruption of lipid bilayers in cell membranes. The quaternary ammonium group interacts with the phospholipids, leading to the breakdown of the membrane structure. This results in the leakage of cellular contents and ultimately cell death. The molecular targets include the phospholipid bilayer and membrane-bound proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didodecyldimethylammonium bromide
- Didecyldimethylammonium chloride
- (2-Bromoethyl)trimethylammonium bromide
Uniqueness
Ammonium, (2-bromoethyl)decyldimethyl-, bromide is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to disrupt lipid bilayers makes it particularly effective as a disinfectant and antimicrobial agent. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
73680-77-0 |
|---|---|
Molekularformel |
C14H31Br2N |
Molekulargewicht |
373.21 g/mol |
IUPAC-Name |
2-bromoethyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C14H31BrN.BrH/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15;/h4-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZUEHKXIUVBJMKM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


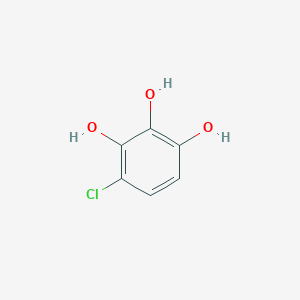
silane](/img/structure/B14454401.png)
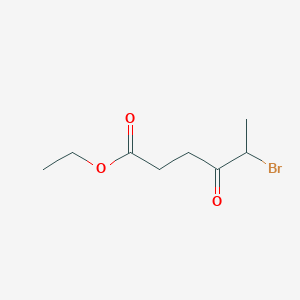
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
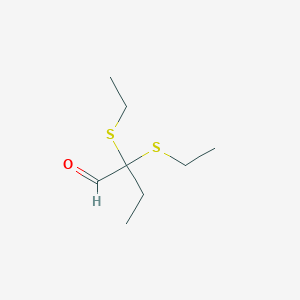
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)


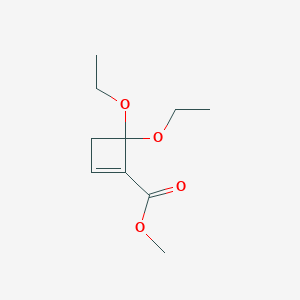

![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
